molecular formula C17H14N2O4S B2958542 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid CAS No. 830345-10-3

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2958542
CAS No.: 830345-10-3
M. Wt: 342.37
InChI Key: LRMRNEPFNCIFFU-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a nicotinic acid moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound under appropriate conditions.

    Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the nicotinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinic acid moiety can interact with enzymes or receptors, potentially modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)nicotinic acid
  • 2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid
  • 2-((2,5-Dioxo-1-(2-trifluoromethylphenyl)pyrrolidin-3-yl)thio)nicotinic acid

Uniqueness

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of the o-tolyl group, which can influence the compound’s steric and electronic properties. This can result in different biological activities and interactions compared to its analogs.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-5-2-3-7-12(10)19-14(20)9-13(16(19)21)24-15-11(17(22)23)6-4-8-18-15/h2-8,13H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRNEPFNCIFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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